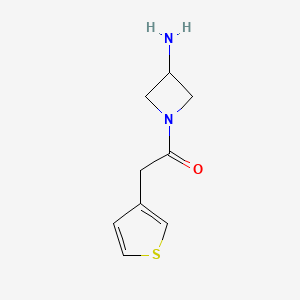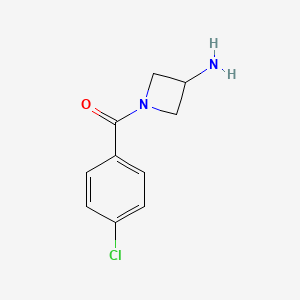![molecular formula C12H16N2O B1466686 2-(Benzo[d]oxazol-2-il)pentan-1-amina CAS No. 1490313-56-8](/img/structure/B1466686.png)
2-(Benzo[d]oxazol-2-il)pentan-1-amina
Descripción general
Descripción
2-(Benzo[d]oxazol-2-yl)pentan-1-amine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]oxazol-2-yl)pentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]oxazol-2-yl)pentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
El compuesto sirve como un intermedio clave en la síntesis de varios compuestos heterocíclicos, particularmente imidazoles. Estos heterociclos son cruciales en los productos farmacéuticos debido a sus actividades biológicas .
Agentes Antiinflamatorios
Los derivados de benzoxazol, incluidos los derivados de “2-(Benzo[d]oxazol-2-il)pentan-1-amina”, se han estudiado por sus propiedades antiinflamatorias. Muestran promesa como potentes agentes antiinflamatorios, lo que podría conducir al desarrollo de nuevos medicamentos .
Inhibidores de la Detección de Quórum
Se han realizado investigaciones sobre los derivados de benzoxazol por su potencial como inhibidores de la detección de quórum. Esta aplicación es significativa en el campo de la microbiología y puede contribuir al desarrollo de tratamientos que previenen las infecciones bacterianas sin depender de antibióticos .
Actividades Anticonvulsivas
Los derivados de este compuesto se han evaluado por sus actividades anticonvulsivas. Esta investigación es vital para el desarrollo de nuevos tratamientos para los trastornos convulsivos .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological receptors due to their structural similarity with nucleic bases adenine and guanine .
Mode of Action
It’s known that the formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the n-methanimine atom to a carbon atom of another methanimine .
Biochemical Pathways
Similar compounds have shown a great potential for the synthesis of multiple heterocycles, such as 1,2,4-thiadiazoles, isothiazoles, benzoxazines and benzothiazines, benzimidazoles, quinazolones, benzothiazoles and benzoxazoles .
Result of Action
Similar compounds have been known to exhibit potent biologically active properties .
Análisis Bioquímico
Biochemical Properties
2-(Benzo[d]oxazol-2-yl)pentan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of imidazoles, where it acts as a key intermediate . The nature of these interactions often involves the formation of imidazole rings through nucleophilic attacks, highlighting its importance in synthetic pathways .
Cellular Effects
The effects of 2-(Benzo[d]oxazol-2-yl)pentan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of benzo[d]oxazole, including 2-(Benzo[d]oxazol-2-yl)pentan-1-amine, exhibit neuroprotective effects on β-amyloid-induced PC12 cells, suggesting potential therapeutic applications for neurodegenerative diseases .
Molecular Mechanism
At the molecular level, 2-(Benzo[d]oxazol-2-yl)pentan-1-amine exerts its effects through specific binding interactions with biomolecules. It has been observed to inhibit or activate enzymes, leading to changes in gene expression. For example, molecular docking studies have shown that benzoxazole derivatives can bind to prostaglandin H2 synthase and trypsin enzymes, indicating potential anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzo[d]oxazol-2-yl)pentan-1-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Prolonged exposure to the compound has been shown to lead to the formation of specific products through nucleophilic attacks, which can be observed over a period of 4 to 38 hours .
Dosage Effects in Animal Models
The effects of 2-(Benzo[d]oxazol-2-yl)pentan-1-amine vary with different dosages in animal models. Studies have indicated that at lower doses, the compound exhibits neuroprotective effects, while higher doses may lead to toxicity. For instance, in zebrafish models, certain benzoxazole derivatives showed less toxicity compared to standard treatments, suggesting a favorable therapeutic index .
Metabolic Pathways
2-(Benzo[d]oxazol-2-yl)pentan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in the synthesis of imidazoles highlights its involvement in complex biochemical pathways .
Transport and Distribution
Within cells and tissues, 2-(Benzo[d]oxazol-2-yl)pentan-1-amine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of 2-(Benzo[d]oxazol-2-yl)pentan-1-amine affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-yl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-5-9(8-13)12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7,9H,2,5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCANNCROLXBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)

![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)
![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)

![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466611.png)
![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1466612.png)
![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)


![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)


![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)
